
(S)-Lisinopril Dimer Diethyl Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Lisinopril Dimer Diethyl Methyl Ester is a synthetic compound derived from Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used in the treatment of hypertension and heart failure. This compound is a dimeric ester form of Lisinopril, which may exhibit unique chemical and biological properties compared to its monomeric counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Dimer Diethyl Methyl Ester typically involves the esterification of Lisinopril with diethyl and methyl ester groups. The process begins with the protection of the carboxyl groups of Lisinopril, followed by the formation of the ester bonds through a reaction with diethyl and methyl alcohols in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Lisinopril Dimer Diethyl Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Lisinopril Dimer Diethyl Methyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on ACE activity and blood pressure regulation.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of (S)-Lisinopril Dimer Diethyl Methyl Ester involves its interaction with the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The ester groups may enhance the compound’s bioavailability and stability, allowing for more effective inhibition of ACE.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lisinopril: The monomeric form of the compound, commonly used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Ramipril: A structurally related ACE inhibitor with comparable pharmacological properties.
Uniqueness
(S)-Lisinopril Dimer Diethyl Methyl Ester is unique due to its dimeric ester structure, which may confer enhanced stability, bioavailability, and potentially different pharmacokinetic and pharmacodynamic profiles compared to its monomeric counterparts. This uniqueness makes it a valuable compound for further research and development in the field of cardiovascular therapeutics.
Propriétés
Formule moléculaire |
C47H70N6O9 |
|---|---|
Poids moléculaire |
863.1 g/mol |
Nom IUPAC |
methyl (2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-6-[(2S)-2-ethoxycarbonylpyrrolidin-1-yl]-5-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C47H70N6O9/c1-4-61-45(57)39(29-27-35-20-10-7-11-21-35)51-38(44(56)53-33-17-25-41(53)47(59)62-5-2)23-13-15-31-49-42(54)36(28-26-34-18-8-6-9-19-34)50-37(22-12-14-30-48)43(55)52-32-16-24-40(52)46(58)60-3/h6-11,18-21,36-41,50-51H,4-5,12-17,22-33,48H2,1-3H3,(H,49,54)/t36-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
SLUBCKULGMYRPJ-SKGSPYGFSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)[C@H](CCC2=CC=CC=C2)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1CCCN1C(=O)C(CCCCNC(=O)C(CCC2=CC=CC=C2)NC(CCCCN)C(=O)N3CCCC3C(=O)OC)NC(CCC4=CC=CC=C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
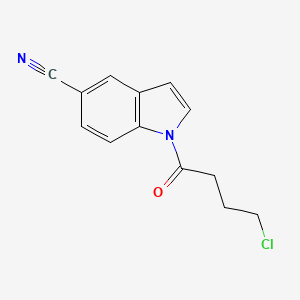
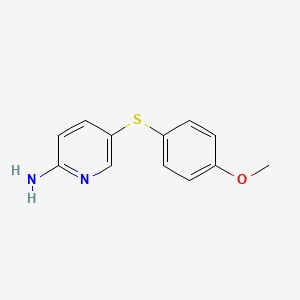
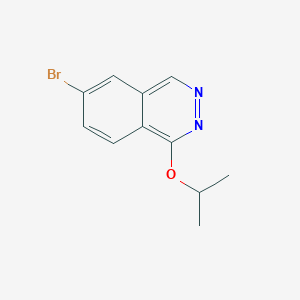
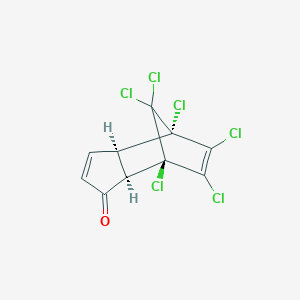
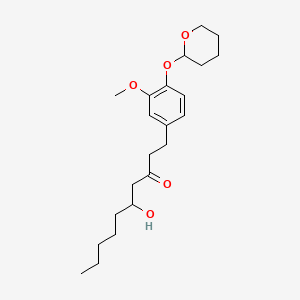
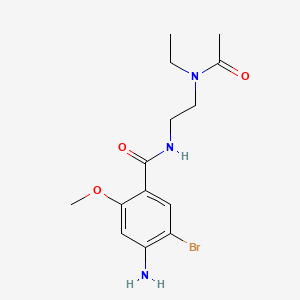

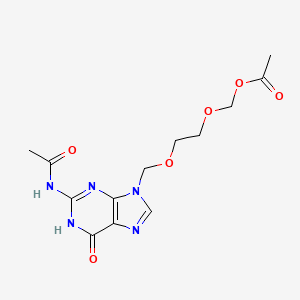
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)

![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
